Propan-2-yl 4,8,12-trimethyltridecanoate
Description
Propan-2-yl 4,8,12-trimethyltridecanoate (CAS: 101409-99-8) is a branched-chain ester with the molecular formula C₁₉H₃₈O₂ and a molecular weight of 298.5 g/mol. Its structure features a tridecanoic acid backbone substituted with methyl groups at positions 4, 8, and 12, esterified with an isopropyl group. Key properties include:
Properties
CAS No. |
101409-99-8 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
propan-2-yl 4,8,12-trimethyltridecanoate |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)21-16(3)4/h15-18H,7-14H2,1-6H3 |
InChI Key |
FSSVDPOQVYBAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 4,8,12-trimethyltridecanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 4,8,12-trimethyltridecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4,8,12-trimethyltridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding isopropanol and 4,8,12-trimethyltridecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester can produce alcohols, although this reaction is less common
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Isopropanol and 4,8,12-trimethyltridecanoic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
Propan-2-yl 4,8,12-trimethyltridecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propan-2-yl 4,8,12-trimethyltridecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of isopropanol and 4,8,12-trimethyltridecanoic acid. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 2,6,10-Trimethyltridecanoate
Molecular Formula : C₁₇H₃₄O₂; MW : 270.45 g/mol.
- Structural Similarities: Shares the trimethyltridecanoate backbone but differs in the ester group (methyl vs. isopropyl).
- Functional Differences: Bioactivity: Acts as a pheromone in Euschistus heros (stink bugs), with stereochemical specificity. The 2S,6R,10S isomer shows optimal attraction, while 2R,6S,10S may repel insects . Hydrophobicity: Lower logP (~6.5 estimated) compared to Propan-2-yl 4,8,12-trimethyltridecanoate, due to the smaller methyl ester group.
- Applications : Used in pheromone-based pest control, highlighting the impact of stereochemistry and ester group size on biological activity .
Octahydro-Naphthalenyl-Substituted Tridecanoic Acid Derivatives
Examples include compounds with cyclic substituents (e.g., compound 12: C₂₁H₃₈O₂, MW : 322.5 g/mol).
Propylparaben (Propyl 4-Hydroxybenzoate)
Molecular Formula : C₁₀H₁₂O₃; MW : 180.21 g/mol.
- Functional Comparison: Aromatic vs. Aliphatic Ester: Propylparaben’s phenolic ring confers antimicrobial properties, unlike the aliphatic this compound. Hydrophobicity: Lower logP (~3.0) due to the polar hydroxyl group, making it more water-soluble .
Data Tables
Table 1: Molecular and Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | XlogP | Rotatable Bonds | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₉H₃₈O₂ | 298.5 | 7.4 | 13 | Branched aliphatic ester |
| Methyl 2,6,10-trimethyltridecanoate | C₁₇H₃₄O₂ | 270.45 | ~6.5 | 11 | Pheromone, stereospecific |
| Octahydro-naphthalenyl derivative | C₂₁H₃₈O₂ | 322.5 | ~8.2 | 15 | Cyclic substituent |
| Propylparaben | C₁₀H₁₂O₃ | 180.21 | ~3.0 | 5 | Aromatic ester, antimicrobial |
Key Research Findings
- Stereochemical Sensitivity: Methyl 2,6,10-trimethyltridecanoate’s insect-attractant activity depends on stereochemistry, suggesting that this compound’s undefined stereocenters could similarly influence its functionality .
- Ester Group Impact: Replacing the methyl ester in pheromones with larger groups (e.g., isopropyl) may alter volatility and receptor binding, as seen in the higher logP of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
